t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate
Overview
Description
t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate: is a complex organic compound that features a quinoxaline ring system fused with a diazepane ring. The presence of carboxylate groups and a t-butyl ester moiety makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Diazepane Ring Formation: The diazepane ring is introduced through a cyclization reaction involving appropriate diamine and diacid chloride precursors.
Introduction of Carboxylate Groups: Carboxylate groups are introduced via carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.
t-Butyl Esterification: The final step involves esterification with t-butyl alcohol under acidic conditions to form the t-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline ring, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the diazepane ring, potentially leading to the formation of reduced diazepane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced diazepane derivatives.
Substitution: Various substituted quinoxaline-diazepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with proteins.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, while the diazepane ring can interact with protein binding sites, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Compounds with similar quinoxaline cores but different substituents.
Diazepane derivatives: Compounds with similar diazepane rings but different functional groups.
Uniqueness
t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate is unique due to the combination of the quinoxaline and diazepane rings, along with the presence of carboxylate groups and a t-butyl ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]quinoxaline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-19(2,3)27-18(26)23-10-6-9-22(11-12-23)16-15(17(24)25)20-13-7-4-5-8-14(13)21-16/h4-5,7-8H,6,9-12H2,1-3H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGSWMJKUOUSOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC3=CC=CC=C3N=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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